molecular formula C16H30N6O6 B14201009 Glycyl-L-lysyl-L-glutaminyl-L-alanine CAS No. 828932-62-3

Glycyl-L-lysyl-L-glutaminyl-L-alanine

Cat. No.: B14201009
CAS No.: 828932-62-3
M. Wt: 402.45 g/mol
InChI Key: WOMXWGMKCIWFDQ-DCAQKATOSA-N
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Description

Glycyl-L-lysyl-L-glutaminyl-L-alanine is a peptide composed of four amino acids: glycine, lysine, glutamine, and alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-lysyl-L-glutaminyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form peptide bonds.

    Deprotection: The protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of peptides like this compound can be achieved through large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism (e.g., E. coli), which then expresses the peptide. The peptide is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-lysyl-L-glutaminyl-L-alanine can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes or acidic/basic conditions, breaking the peptide into individual amino acids.

    Oxidation: The amino acid residues, particularly those with reactive side chains like lysine, can undergo oxidation.

    Substitution: The amino groups in lysine can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Hydrolysis: Enzymes like trypsin or pepsin, or acidic conditions (e.g., HCl).

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or performic acid.

    Substitution: Acylating agents (e.g., acetic anhydride) or alkylating agents (e.g., methyl iodide).

Major Products

    Hydrolysis: Glycine, lysine, glutamine, and alanine.

    Oxidation: Oxidized forms of lysine and other amino acids.

    Substitution: Acylated or alkylated derivatives of the peptide.

Scientific Research Applications

Glycyl-L-lysyl-L-glutaminyl-L-alanine has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.

    Medicine: Investigated for its potential therapeutic effects, such as wound healing and immune modulation.

    Industrial: Utilized in the production of bioactive peptides and as a component in peptide-based materials.

Mechanism of Action

The mechanism of action of Glycyl-L-lysyl-L-glutaminyl-L-alanine depends on its specific application. In biological systems, it may interact with cell surface receptors or enzymes, influencing cellular processes like signal transduction, immune response, or protein synthesis. The peptide’s structure allows it to bind to specific molecular targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-glutamine: A dipeptide with applications in nutrition and medicine.

    L-alanyl-L-glutamine: Known for its stability and use in clinical nutrition.

    L-lysyl-L-glutamine: Studied for its potential in enhancing immune function.

Uniqueness

Glycyl-L-lysyl-L-glutaminyl-L-alanine is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its ability to form specific interactions with biological molecules makes it valuable for research and therapeutic purposes.

Properties

CAS No.

828932-62-3

Molecular Formula

C16H30N6O6

Molecular Weight

402.45 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoic acid

InChI

InChI=1S/C16H30N6O6/c1-9(16(27)28)20-14(25)11(5-6-12(19)23)22-15(26)10(4-2-3-7-17)21-13(24)8-18/h9-11H,2-8,17-18H2,1H3,(H2,19,23)(H,20,25)(H,21,24)(H,22,26)(H,27,28)/t9-,10-,11-/m0/s1

InChI Key

WOMXWGMKCIWFDQ-DCAQKATOSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)CN

Canonical SMILES

CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)CN

Origin of Product

United States

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